molecular formula C9H15NO2 B136522 (5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one CAS No. 154475-73-7

(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one

Cat. No. B136522
M. Wt: 169.22 g/mol
InChI Key: VSHLPFDCSIMKJZ-WTSVBCDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one, also known as oxazolidinone, is a chemical compound with potential applications in scientific research. This compound belongs to a class of molecules known as heterocyclic compounds, which are characterized by the presence of at least one atom that is not carbon in their rings. Oxazolidinones have been the subject of intense research due to their unique chemical and biological properties.

Mechanism Of Action

The mechanism of action of (5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-onees is not fully understood, but it is believed to involve inhibition of bacterial protein synthesis. Specifically, these compounds bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex and halting the translation process.

Biochemical And Physiological Effects

Oxazolidinones have been shown to have a variety of biochemical and physiological effects. These compounds have been shown to inhibit the growth of both gram-positive and gram-negative bacteria, making them useful in the treatment of bacterial infections. Additionally, (5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-onees have been shown to have antiviral and antifungal properties, making them potential candidates for the development of new antiviral and antifungal drugs.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-onees in lab experiments is their broad-spectrum activity against a variety of bacterial, viral, and fungal pathogens. Additionally, these compounds have been shown to have low toxicity and minimal side effects, making them safe for use in both in vitro and in vivo experiments. However, one of the main limitations of using (5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-onees in lab experiments is their high cost, which can limit their use in large-scale studies.

Future Directions

There are many potential future directions for research involving (5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-onees. One area of research could focus on the development of new (5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-onee derivatives with improved activity against specific bacterial, viral, or fungal pathogens. Additionally, research could focus on the development of new delivery methods for (5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-onees, such as nanoparticles or liposomes, to improve their efficacy and reduce their toxicity. Finally, research could focus on the development of new diagnostic tools for the detection of bacterial, viral, or fungal infections that could be treated with (5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-onees.

Synthesis Methods

Oxazolidinones can be synthesized through a variety of methods, including condensation reactions between primary amines and α-hydroxyketones, cyclization reactions of β-amino alcohols, and ring-closing metathesis reactions. One of the most common methods of synthesizing (5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-onees is through the condensation of α-amino alcohols with carboxylic acids or their derivatives.

Scientific Research Applications

Oxazolidinones have been the subject of extensive research due to their potential applications in various scientific fields. These compounds have been shown to exhibit antibacterial, antiviral, antifungal, and antitumor properties, making them useful in the development of new drugs and therapies.

properties

CAS RN

154475-73-7

Product Name

(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H15NO2/c1-4-5-8-6-10(7(2)3)9(11)12-8/h4-5,7-8H,6H2,1-3H3/b5-4+/t8-/m1/s1

InChI Key

VSHLPFDCSIMKJZ-WTSVBCDHSA-N

Isomeric SMILES

C/C=C/[C@@H]1CN(C(=O)O1)C(C)C

SMILES

CC=CC1CN(C(=O)O1)C(C)C

Canonical SMILES

CC=CC1CN(C(=O)O1)C(C)C

synonyms

2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[R-(E)]-(9CI)

Origin of Product

United States

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